molecular formula C13H10OS2 B083372 Carbonic acid,dithio-,o,s-diphenyl ester CAS No. 13509-35-8

Carbonic acid,dithio-,o,s-diphenyl ester

Cat. No.: B083372
CAS No.: 13509-35-8
M. Wt: 246.4 g/mol
InChI Key: GGMYKFODAVNSDF-UHFFFAOYSA-N
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Description

It is a member of the dithioester family, which are known for their applications in polymer chemistry, particularly in reversible addition-fragmentation chain transfer (RAFT) polymerizations . This compound is characterized by the presence of both oxygen and sulfur atoms bonded to the carbonyl carbon, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbonic acid,dithio-,o,s-diphenyl ester can be synthesized through several methods. One common approach involves the reaction of phenol with thiophosgene (CSCl2) in the presence of a base such as pyridine. The reaction proceeds as follows:

C6H5OH+CSCl2+C5H5NC6H5OCSSC6H5+C5H5NHCl\text{C}_6\text{H}_5\text{OH} + \text{CSCl}_2 + \text{C}_5\text{H}_5\text{N} \rightarrow \text{C}_6\text{H}_5\text{O}\text{CS}\text{S}\text{C}_6\text{H}_5 + \text{C}_5\text{H}_5\text{N}\text{HCl} C6​H5​OH+CSCl2​+C5​H5​N→C6​H5​OCSSC6​H5​+C5​H5​NHCl

This method typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions .

Industrial Production Methods

On an industrial scale, the production of carbonic acid, dithio-, O,S-diphenyl ester may involve the use of continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems allows for the efficient production of large quantities of the compound while minimizing the risk of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

Carbonic acid,dithio-,o,s-diphenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Phenol and carbonic acid derivatives.

    Substitution: Various substituted phenyl derivatives.

    Oxidation: Sulfoxides.

    Reduction: Thiols.

Mechanism of Action

The mechanism of action of carbonic acid, dithio-, O,S-diphenyl ester involves its ability to undergo nucleophilic substitution reactions. The phenoxy group can be replaced by various nucleophiles, leading to the formation of different products. In biological systems, it releases hydrogen sulfide (H2S) upon reaction with cysteine, which then participates in various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbonic acid,dithio-,o,s-diphenyl ester is unique due to its dual oxygen and sulfur bonding, which provides distinct reactivity compared to other dithioesters. This unique structure allows for specific applications in polymer chemistry and biological studies that are not possible with other similar compounds .

Properties

IUPAC Name

O-phenyl phenylsulfanylmethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10OS2/c15-13(14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMYKFODAVNSDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=S)SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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